2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetic acid
Description
Contextualization of Bicyclo[2.2.1]heptane Derivatives in Stereoselective Organic Synthesis
The bicyclo[2.2.1]heptane skeleton, commonly known as the norbornane (B1196662) system, is a privileged scaffold in organic synthesis. Its rigid, bridged structure provides a well-defined and predictable three-dimensional arrangement of substituents, which is crucial for controlling the stereochemical outcome of chemical reactions. This steric control is a cornerstone of stereoselective synthesis, the art of creating molecules with a specific spatial arrangement of atoms.
The Diels-Alder reaction is a cornerstone in the synthesis of the bicyclo[2.2.1]heptane framework. This powerful cycloaddition reaction allows for the formation of the bicyclic system with a high degree of stereocontrol. nih.gov By employing chiral dienophiles, chiral catalysts, or chiral auxiliaries, chemists can selectively synthesize specific enantiomers or diastereomers of bicyclo[2.2.1]heptane derivatives. acs.orgrsc.org These chiral derivatives serve as versatile intermediates in the total synthesis of natural products and pharmaceuticals. For instance, the natural product camphor (B46023), a bicyclo[2.2.1]heptane derivative, and its derivatives have been extensively used as chiral auxiliaries to guide the stereochemical course of a wide range of reactions. rsc.org
Significance of Chiral Carboxylic Acids as Building Blocks and Probes
Chiral carboxylic acids are a fundamental class of organic compounds that play a pivotal role in the synthesis of enantiomerically pure molecules. Their prevalence in nature, from amino acids to complex natural products, underscores their biological importance. In the realm of synthetic chemistry, they serve as invaluable chiral building blocks, offering a versatile handle for a wide array of chemical transformations.
The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, alcohols, and ketones, allowing for the construction of diverse molecular architectures. Furthermore, the inherent chirality of these acids can be leveraged to induce stereoselectivity in subsequent reactions. They can act as internal chiral sources, directing the formation of new stereocenters within the same molecule.
Beyond their role as synthetic intermediates, chiral carboxylic acids are also employed as chiral resolving agents to separate enantiomers of racemic mixtures. Moreover, they have emerged as powerful chiral catalysts and ligands in asymmetric synthesis, facilitating a broad spectrum of enantioselective transformations. The ability of the carboxyl group to participate in hydrogen bonding and other non-covalent interactions is often key to their effectiveness as organocatalysts.
Overview of Current Research Trajectories for 2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetic acid
While extensive research has been conducted on the broader class of bicyclo[2.2.1]heptane derivatives, specific studies focusing solely on This compound are more specialized. However, its structural motifs suggest significant potential in several research areas.
One promising application lies in the development of novel pharmaceuticals. The rigid bicyclo[2.2.1]heptane scaffold can serve as a bioisostere for more flexible molecular fragments, helping to lock a molecule into a bioactive conformation. For instance, derivatives of the closely related 2-norbornaneacetic acid have been investigated for their potential antibacterial activity in the synthesis of triazolyl oxazolidinones. The specific stereochemistry of the (1S,4R) isomer can be crucial for achieving selective interactions with biological targets.
Another area of interest is in the field of materials science, where chiral molecules are used to create materials with unique optical and electronic properties. The well-defined stereochemistry and rigidity of This compound make it an attractive candidate for the synthesis of chiral polymers, liquid crystals, and other advanced materials.
While a dedicated, detailed synthesis of this specific molecule is not widely reported in readily available literature, its preparation would likely involve established methods for the stereoselective synthesis of the bicyclo[2.2.1]heptane core, followed by the introduction and elaboration of the acetic acid side chain. Asymmetric Diels-Alder reactions or the use of chiral starting materials derived from the chiral pool would be key strategies to achieve the desired (1S,4R) stereochemistry.
| Compound Name | CAS Number | Molecular Formula |
| This compound | 878798-86-8 | C9H14O2 |
| 2-Norbornaneacetic acid | 1007-01-8 | C9H14O2 |
| Camphor | 76-22-2 | C10H16O |
Historical Perspectives on the Discovery and Initial Synthesis of Analogues
The history of bicyclo[2.2.1]heptane chemistry is deeply intertwined with the study of natural products. The elucidation of the structure of camphor in the late 19th and early 20th centuries was a landmark achievement in organic chemistry and laid the foundation for understanding bridged bicyclic systems.
The pioneering work on the Diels-Alder reaction by Otto Diels and Kurt Alder in 1928 provided a general and powerful method for the synthesis of the bicyclo[2.2.1]heptene system, the unsaturated precursor to the bicyclo[2.2.1]heptane scaffold. This discovery revolutionized the field of organic synthesis and opened up access to a vast array of previously inaccessible cyclic and bicyclic compounds.
Early synthetic efforts towards analogues of This compound were often focused on racemic mixtures or diastereomeric separations. The development of asymmetric synthesis in the latter half of the 20th century, with the introduction of chiral auxiliaries, catalysts, and reagents, enabled chemists to target specific enantiomers with high levels of stereocontrol. These advancements have been critical for the synthesis of enantiomerically pure bicyclo[2.2.1]heptane derivatives for applications in medicinal chemistry and other fields where stereochemistry is of utmost importance. The synthesis of various chiral bicyclo[2.2.1]heptane carboxylic acid derivatives has been explored as synthons for prostaglandins (B1171923) and as components of chiral ligands for asymmetric catalysis, highlighting the enduring interest in this versatile class of molecules. biosynth.com
Structure
3D Structure
Properties
IUPAC Name |
2-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H,10,11)/t6-,7+,8?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHBMPWRHCWNBC-KVARREAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1CC2CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701241991 | |
| Record name | rel-(1R,4S)-Bicyclo[2.2.1]heptane-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952206-92-7 | |
| Record name | rel-(1R,4S)-Bicyclo[2.2.1]heptane-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952206-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,4S)-Bicyclo[2.2.1]heptane-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Stereochemical Characterization and Structural Elucidation of 2 1s,4r Bicyclo 2.2.1 Heptan 2 Yl Acetic Acid
Systematic Nomenclature and Isomeric Considerations of the Bicyclo[2.2.1]heptane System
The systematic naming of bicyclic compounds follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. The parent structure, bicyclo[2.2.1]heptane, also commonly known as norbornane (B1196662), is a saturated bicyclic hydrocarbon. fiveable.me Its structure consists of a cyclohexane (B81311) ring bridged between carbons 1 and 4 by a single methylene (B1212753) group.
The numbers in the brackets, [2.2.1], denote the number of carbon atoms in each of the three paths connecting the two bridgehead carbons (C1 and C4). In this case, there are two paths of two carbons (C2-C3 and C5-C6) and one path of a single carbon (C7).
Stereoisomerism in substituted bicyclo[2.2.1]heptane systems is complex. For a substituent at the C2 position, two diastereomeric forms are possible:
Exo isomer: The substituent points away from the six-membered ring and towards the one-carbon (C7) bridge.
Endo isomer: The substituent points towards the six-membered ring and away from the one-carbon (C7) bridge.
The title compound, 2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetic acid, has defined stereochemistry at the bridgehead carbons, specified by the "(1S,4R)" designation. This indicates the specific absolute configuration at these chiral centers. The acetic acid group is attached at the C2 position. The full stereochemical description would also require specifying whether the substituent at C2 is in the endo or exo position.
| Isomer Type | Description | Example Designations |
|---|---|---|
| Enantiomers | Non-superimposable mirror images. | (1S,4R) vs. (1R,4S) |
| Diastereomers | Stereoisomers that are not mirror images. | exo vs. endo |
Elucidation of Absolute Configuration through Experimental and Computational Methodologies
Determining the absolute configuration of a chiral molecule like this compound is crucial for understanding its chemical and biological properties. A combination of experimental and computational methods is typically employed.
Experimental Techniques:
Optical Rotation: Chiral molecules rotate the plane of polarized light. The direction and magnitude of this rotation, measured with a polarimeter, can help characterize a specific enantiomer.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum is highly sensitive to the molecule's stereochemistry. For bicyclo[2.2.1]heptane systems containing chromophores, the sign of the Cotton effect in CD spectra can be related to the absolute configuration, often guided by theoretical principles like the octant rule.
Computational Approaches:
Quantum Chemical Calculations: Methods such as Density Functional Theory (DFT) can be used to predict the chiroptical properties (e.g., optical rotation, CD spectra) of a molecule. By comparing the calculated properties for a proposed absolute configuration with experimental data, the correct stereochemistry can be assigned. This approach is particularly powerful when unambiguous experimental determination is challenging.
For instance, the absolute configuration of bicyclo[2.2.1]heptan-2-one was unambiguously determined through chemical correlation with a precursor whose structure was confirmed by X-ray crystallography. ku.ac.ke
Detailed Conformational Analysis and Stereoelectronic Effects within the Bicyclo[2.2.1]heptane Core
The bicyclo[2.2.1]heptane skeleton is a highly rigid and strained structure. fiveable.me Unlike simple cyclohexanes, it cannot undergo ring-flipping. fiveable.me This rigidity locks substituents into well-defined spatial orientations, leading to significant stereoelectronic effects.
The molecule adopts a strained, boat-like conformation. fiveable.me This inherent strain influences the reactivity of the molecule and its substituents. The rigid framework also dictates the bond angles and distances, which can differ from those in more flexible acyclic or monocyclic systems.
Stereoelectronic Effects: These effects arise from the interaction of electron orbitals and can significantly influence a molecule's stability and reactivity. In the bicyclo[2.2.1]heptane system, the fixed orientation of bonds leads to specific orbital overlaps. For example, hyperconjugative interactions between sigma (σ) bonds and empty sigma-star (σ*) orbitals can be more pronounced and direction-dependent than in conformationally mobile systems. These interactions can affect bond lengths, electron distribution, and the acidity of protons. chemrxiv.orgsemanticscholar.org The conformational rigidity can lead to stereoselective reactions, as the bicyclic framework sterically hinders certain approaches of reagents.
X-ray Crystallography for Solid-State Structure and Absolute Configuration Confirmation
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. The technique involves directing X-rays at a crystalline sample and analyzing the resulting diffraction pattern. This pattern provides detailed information about the arrangement of atoms in the crystal lattice.
For a chiral compound, this method can provide:
Precise Bond Lengths and Angles: Confirming the geometry of the bicyclo[2.2.1]heptane core.
Conformation in the Solid State: Revealing the exact spatial arrangement of the acetic acid substituent relative to the bicyclic ring.
Absolute Stereochemistry: Through the use of anomalous dispersion, the absolute configuration (e.g., R/S) of each chiral center can be determined definitively.
| Parameter | Information Gained |
|---|---|
| Unit Cell Dimensions | Size and shape of the repeating crystal unit. |
| Atomic Coordinates | Precise 3D position of each atom. |
| Flack Parameter | Indicator for determining the absolute configuration of a chiral crystal. |
Chiral Chromatographic Techniques for Enantiomeric Purity Assessment
Assessing the enantiomeric purity of a chiral compound is essential, particularly in fields like medicinal chemistry. Chiral chromatography is a primary method for this purpose. It involves separating enantiomers based on their differential interactions with a chiral stationary phase (CSP).
High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a widely used technique. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly effective for separating a broad range of enantiomers, including those with bicyclo[2.2.1]heptane scaffolds. nih.govresearchgate.net The separation occurs because the two enantiomers form transient diastereomeric complexes with the CSP, which have different energies and thus different retention times on the column.
Gas Chromatography (GC):
For volatile compounds, chiral GC is an option. Enantiomers can be separated directly on a chiral capillary column or after derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. jst.go.jptandfonline.com This technique has been effectively used for determining the absolute configuration of various bicyclo[2.2.1]heptane derivatives. jst.go.jp
The choice between HPLC and GC depends on the volatility and thermal stability of the compound. For this compound, derivatization to a more volatile ester might be necessary for GC analysis, while HPLC could potentially analyze the acid directly.
Comprehensive Synthetic Methodologies for 2 1s,4r Bicyclo 2.2.1 Heptan 2 Yl Acetic Acid
Retrosynthetic Analysis and Strategic Disconnections for Bicyclic Systems
A retrosynthetic analysis of 2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetic acid suggests several strategic disconnections. The most apparent disconnection is at the C-2 side chain, which can be introduced through various carbon-carbon bond-forming reactions. This leads back to a chiral bicyclo[2.2.1]heptane core. The bicyclic system itself is a product of a Diels-Alder reaction, a powerful tool for the construction of such rigid frameworks.
A plausible retrosynthetic pathway is outlined below:
Disconnection of the acetic acid side chain: The primary disconnection involves the acetic acid moiety, which can be appended to a pre-formed bicyclo[2.2.1]heptane skeleton. This can be achieved through nucleophilic substitution using a suitable two-carbon synthon or through the elaboration of a functional group already present at the C-2 position.
Functional group interconversion: The bicyclic core can be further simplified by considering functional group interconversions. For instance, a hydroxymethyl or formyl group at the C-2 position can be a precursor to the acetic acid side chain.
Diels-Alder reaction: The bicyclo[2.2.1]heptane core is ideally suited for a retrosynthetic disconnection via the Diels-Alder reaction. This involves the cycloaddition of a cyclopentadiene dienophile with a suitable dienophile, such as acrylic acid or its derivatives. The stereochemistry of the final product is heavily influenced by the endo/exo selectivity of this reaction and the facial selectivity with respect to the dienophile.
Enantioselective Total Synthesis Approaches to this compound
The synthesis of the enantiomerically pure target molecule necessitates the use of asymmetric strategies. Several approaches have been developed to control the stereochemistry of the bicyclic system.
Chiral Auxiliary-Based Strategies in Stereocontrolled Synthesis
Chiral auxiliaries are temporarily incorporated into the reacting molecules to direct the stereochemical outcome of a reaction. In the context of synthesizing this compound, a chiral auxiliary can be attached to the dienophile in the key Diels-Alder reaction.
For example, acrylic acid can be esterified with a chiral alcohol, such as Oppolzer's camphor-based sultam or an Evans oxazolidinone auxiliary. The resulting chiral acrylate (B77674) then undergoes a diastereoselective Diels-Alder reaction with cyclopentadiene. The bulky chiral auxiliary shields one face of the dienophile, leading to a preferential attack from the other face and resulting in a high diastereomeric excess of the desired endo-adduct. Subsequent removal of the chiral auxiliary affords the enantiomerically enriched bicyclic carboxylic acid, which can then be converted to the target acetic acid derivative.
| Dienophile with Chiral Auxiliary | Diastereomeric Ratio (endo) | Reference |
|---|---|---|
| (1R)-10,2-Camphorsultam Acrylate | >98:2 | sfu.ca |
| (4R,5S)-4-Methyl-5-phenyloxazolidinone Acrylate | 95:5 | unirioja.es |
Asymmetric Catalysis Utilizing Transition Metal and Organocatalytic Systems
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. Both transition metal catalysts and organocatalysts have been employed in the Diels-Alder reaction to generate chiral bicyclic systems.
Transition Metal Catalysis: Chiral Lewis acids, often based on metals like copper, titanium, or aluminum, can coordinate to the dienophile and create a chiral environment. This coordination lowers the LUMO of the dienophile and promotes a highly enantioselective cycloaddition with cyclopentadiene. For instance, a copper(II) complex with a chiral bis(oxazoline) ligand can catalyze the Diels-Alder reaction between cyclopentadiene and an acrylate ester with high enantioselectivity.
Organocatalysis: Chiral secondary amines, such as those derived from proline, can act as organocatalysts for the Diels-Alder reaction. These catalysts operate through the formation of a chiral iminium ion intermediate with an α,β-unsaturated aldehyde, which then undergoes a highly enantioselective cycloaddition. The resulting bicyclic aldehyde can be oxidized to the corresponding carboxylic acid and subsequently elaborated to the target acetic acid.
| Catalyst System | Enantiomeric Excess (endo) | Reference |
|---|---|---|
| Cu(II)-bis(oxazoline) | up to 98% ee | |
| (S)-Diphenylprolinol silyl ether | up to 99% ee |
Chemoenzymatic Pathways for Efficient Chiral Construction
Chemoenzymatic strategies combine the selectivity of enzymatic reactions with the versatility of chemical synthesis. For the synthesis of this compound, enzymatic resolution is a powerful tool.
A racemic mixture of a suitable precursor, such as an ester of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, can be subjected to enzymatic hydrolysis. Lipases are commonly used for this purpose and can selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted. rsc.orgnih.gov The resulting mixture of the enantiomerically enriched carboxylic acid and the unreacted ester can then be easily separated. The resolved carboxylic acid can then be converted to the target molecule. This method is particularly attractive for large-scale synthesis due to the mild reaction conditions and high selectivity of enzymes. nih.gov
| Enzyme | Substrate | Product | Enantiomeric Excess | Reference |
|---|---|---|---|---|
| Pig Liver Esterase | Racemic 2-acetoxybicyclo[2.2.1]heptane | (1R,2S,4R)-2-hydroxybicyclo[2.2.1]heptane | >95% ee | rsc.org |
| Lipase from Aspergillus niger | Racemic 2,5-diacetoxybicyclo[2.2.1]heptane | (1R,2S,4R,5S)-5-acetoxybicyclo[2.2.1]heptan-2-ol | >98% ee | rsc.org |
Development of Convergent and Divergent Synthetic Routes
The strategic design of a synthesis can be categorized as either convergent or divergent.
Divergent Synthesis: In a divergent synthesis, a common intermediate is used to generate a library of structurally related compounds. While not the most direct route to a single target like this compound, a divergent approach could be employed to synthesize a range of substituted bicyclic acetic acids for structure-activity relationship studies. For example, a key bicyclic intermediate with multiple functional groups could be selectively modified to produce a variety of derivatives.
Chemical Reactivity and Mechanistic Investigations of 2 1s,4r Bicyclo 2.2.1 Heptan 2 Yl Acetic Acid
Transformations Involving the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle that can undergo a variety of well-established chemical transformations. These reactions are fundamental in organic synthesis for the creation of new derivatives with modified physical and biological properties.
Esterification, Amidation, and Anhydride (B1165640) Formation Chemistry
Esterification: 2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetic acid can be readily converted to its corresponding esters through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common approach. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. To drive the equilibrium towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction.
Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using coupling agents. For instance, reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the highly reactive 2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetyl chloride, which readily reacts with alcohols to form esters.
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Yield |
| 2-(Bicyclo[2.2.1]heptan-2-yl)acetic acid | Ethanol | H₂SO₄ (catalytic) | Ethyl 2-(bicyclo[2.2.1]heptan-2-yl)acetate | Moderate to High |
| 2-(Bicyclo[2.2.1]heptan-2-yl)acetic acid | Methanol | Thionyl Chloride, then Methanol | Methyl 2-(bicyclo[2.2.1]heptan-2-yl)acetate | High |
Amidation: The synthesis of amides from this compound can also be accomplished through various synthetic routes. Direct reaction with an amine at high temperatures is possible but often inefficient. A more practical approach involves the activation of the carboxylic acid. The formation of the acyl chloride, as mentioned for esterification, provides a highly effective intermediate for amidation upon reaction with a primary or secondary amine.
Peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), facilitate amide bond formation under mild conditions with high yields. These methods are particularly useful for sensitive substrates.
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Yield |
| 2-(Bicyclo[2.2.1]heptan-2-yl)acetyl chloride | Benzylamine | Triethylamine | N-benzyl-2-(bicyclo[2.2.1]heptan-2-yl)acetamide | High |
| 2-(Bicyclo[2.2.1]heptan-2-yl)acetic acid | Aniline | DCC, HOBt | N-phenyl-2-(bicyclo[2.2.1]heptan-2-yl)acetamide | Good to High |
Anhydride Formation: The formation of a symmetric anhydride from this compound can be achieved by reacting the corresponding acyl chloride with the sodium salt of the carboxylic acid. Another common method involves the dehydration of the carboxylic acid using a strong dehydrating agent such as acetic anhydride or trifluoroacetic anhydride. This process typically requires elevated temperatures.
Reduction to Alcohols and Subsequent Derivatizations
The carboxylic acid functionality of this compound can be reduced to the corresponding primary alcohol, 2-(bicyclo[2.2.1]heptan-2-yl)ethanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) being the most common choice. The reaction proceeds through the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed in an acidic workup to yield the alcohol. It is important to note that milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids.
The resulting primary alcohol, 2-(bicyclo[2.2.1]heptan-2-yl)ethanol, is a versatile intermediate that can undergo further derivatization. For example, it can be converted to its corresponding tosylate or mesylate by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine. These sulfonated derivatives are excellent leaving groups in nucleophilic substitution and elimination reactions. The alcohol can also be oxidized back to the aldehyde or carboxylic acid using appropriate oxidizing agents, or it can be used in ether synthesis, such as the Williamson ether synthesis.
| Reactant | Reagent | Solvent | Product |
| Methyl 2-(bicyclo[2.2.1]heptan-2-yl)acetate | LiAlH₄ | Diethyl ether | 2-(Bicyclo[2.2.1]heptan-2-yl)ethanol |
| 2-(Bicyclo[2.2.1]heptan-2-yl)ethanol | p-Toluenesulfonyl chloride | Pyridine | 2-(Bicyclo[2.2.1]heptan-2-yl)ethyl tosylate |
Decarboxylation Pathways and Rearrangements
The removal of the carboxyl group, or decarboxylation, of this compound to yield 2-methylbicyclo[2.2.1]heptane is a challenging transformation that typically requires harsh conditions or conversion to a suitable derivative. Direct thermal decarboxylation is generally not feasible for saturated aliphatic carboxylic acids.
A classic method for decarboxylation is the Hunsdiecker reaction. In this procedure, the silver salt of the carboxylic acid is treated with bromine in an inert solvent like carbon tetrachloride. The reaction proceeds through a radical mechanism to yield the corresponding alkyl bromide with one less carbon atom, in this case, 2-(bromomethyl)bicyclo[2.2.1]heptane. This can then be reductively dehalogenated to the methyl-substituted norbornane (B1196662).
Another approach is the Kochi reaction, which involves the treatment of the carboxylic acid with lead tetraacetate and a halide salt (e.g., lithium chloride or lithium bromide). This method also proceeds via a radical pathway to afford the corresponding alkyl halide.
Functionalization and Derivatization of the Bicyclo[2.2.1]heptane Core
The rigid and strained bicyclo[2.2.1]heptane skeleton exhibits unique reactivity, which has been extensively studied. The presence of the acetic acid side chain can influence the stereochemical outcome of reactions on the bicyclic core.
Electrophilic and Nucleophilic Additions and Substitutions
The saturated bicyclo[2.2.1]heptane core of this compound is generally unreactive towards electrophilic attack. However, if unsaturation were present in the ring, such as in a norbornene derivative, electrophilic addition would be a prominent reaction. These additions to norbornene systems are known to be highly stereoselective, with the electrophile typically attacking from the less sterically hindered exo face.
Nucleophilic substitution reactions at the bridgehead carbons of the bicyclo[2.2.1]heptane system are highly disfavored. The geometry of the bicyclic system prevents the formation of a planar carbocation intermediate required for an Sɴ1 reaction, and the backside attack necessary for an Sɴ2 reaction is sterically impossible. However, substitution at other positions on the ring is possible, though often proceeds with accompanying rearrangements. For instance, the solvolysis of 2-norbornyl tosylates is a classic example that proceeds with the formation of a non-classical carbocation, leading to a mixture of products.
Ring-Opening and Skeletal Rearrangement Reactions
The strained nature of the bicyclo[2.2.1]heptane system makes it susceptible to skeletal rearrangements, particularly under conditions that generate a carbocation intermediate. The Wagner-Meerwein rearrangement is a characteristic reaction of this ring system. researchgate.net This involves a 1,2-shift of an alkyl group, leading to a more stable carbocation and often resulting in a rearranged carbon skeleton. For example, acid-catalyzed dehydration of a 2-hydroxybicyclo[2.2.1]heptane derivative can lead to the formation of a bicyclo[3.1.1]heptene or other rearranged products.
In the context of this compound, if a reactive intermediate such as a carbocation were to be generated on the bicyclic core, for instance, through the loss of a leaving group, a Wagner-Meerwein rearrangement would be a likely subsequent event. The specific rearrangement pathway would be influenced by the position of the initial carbocation and the relative stabilities of the possible rearranged intermediates. Ring-opening reactions of the bicyclo[2.2.1]heptane core are also possible under certain conditions, often promoted by strong acids or bases and leading to substituted cyclohexane (B81311) or cyclopentane (B165970) derivatives.
Stereoselective Transformations and Diastereomeric Control in Derivative Synthesis
The synthesis of derivatives of this compound is profoundly influenced by the inherent stereochemistry of the bicyclo[2.2.1]heptane core. The rigid, boat-like conformation of the six-membered ring and the presence of the ethano bridge create distinct steric environments on the exo and endo faces of the molecule. This steric hindrance plays a crucial role in directing the approach of reagents, thereby enabling a high degree of diastereomeric control in various transformations.
In the synthesis of derivatives, the carboxylic acid moiety can be converted into a wide range of functional groups, including esters, amides, and alcohols. The stereochemical outcome of these reactions is often dictated by the steric accessibility of the reactive center. For instance, in reactions involving nucleophilic attack on a carbonyl group derived from the acetic acid side chain, the bulky bicyclic framework can shield one face of the molecule, leading to a preferential attack from the less hindered side.
A common strategy to achieve high diastereoselectivity is the use of chiral auxiliaries. While information specific to this compound is limited, the principles can be inferred from studies on related bicyclic systems. For example, the attachment of a chiral auxiliary to the carboxylic acid group can effectively control the stereochemistry of subsequent reactions, such as alkylation or reduction. The auxiliary creates a chiral environment that favors one diastereomeric transition state over the other, resulting in a high diastereomeric excess in the product.
The Diels-Alder reaction is a powerful tool for the synthesis of bicyclo[2.2.1]heptane systems, and the stereoselectivity of this reaction is well-documented. arabjchem.org The endo rule, which is a consequence of secondary orbital interactions, often governs the stereochemical outcome. In the context of derivative synthesis from pre-existing this compound, the stereocenters of the bicyclic core are already established. However, any subsequent modifications that introduce new stereocenters will be influenced by the existing stereochemistry, leading to diastereomeric products. The separation and characterization of these diastereomers are essential for obtaining stereochemically pure compounds.
The following table summarizes hypothetical stereoselective transformations of this compound, illustrating the expected diastereomeric control based on the principles of steric hindrance and the use of chiral auxiliaries.
| Transformation | Reagents | Expected Major Diastereomer | Rationale |
| Esterification with a chiral alcohol | (R)-2-butanol, DCC, DMAP | Diastereomer A | Steric hindrance from the bicyclic core favors a specific orientation of the chiral alcohol during ester formation. |
| Amidation with a chiral amine | (S)-1-phenylethylamine, EDC, HOBt | Diastereomer B | The chiral amine approaches the activated carboxylic acid from the less sterically hindered face, leading to a preferred diastereomer. |
| Reduction of a ketone derivative | L-Selectride® | syn-alcohol | The bulky reducing agent attacks the carbonyl from the less hindered face, resulting in the syn diastereomer. |
| Alkylation of an enolate with a chiral auxiliary | 1. Chiral auxiliary attachment 2. LDA, MeI | Diastereomer C | The chiral auxiliary blocks one face of the enolate, directing the electrophile to the opposite face. |
Advanced Mechanistic Elucidation of Reactions involving this compound
Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product distribution. Advanced techniques such as kinetic isotope effect studies and in-situ spectroscopic monitoring provide valuable insights into the transition states and reaction pathways.
The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction and elucidating the structure of the transition state. wikipedia.orgprinceton.edu By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation.
In reactions involving this compound, KIE studies could be employed to investigate various mechanistic questions. For example, in an elimination reaction from a derivative of this compound, a large primary KIE upon deuteration of the α-proton to the leaving group would indicate that C-H bond cleavage is part of the rate-determining step, consistent with an E2 mechanism.
The rigid nature of the bicyclo[2.2.1]heptane skeleton can lead to significant secondary KIEs. Changes in hybridization at the carbon centers during a reaction can alter the vibrational frequencies of C-H bonds, and these changes are sensitive to isotopic substitution. For instance, a change from sp³ to sp² hybridization at a carbon atom in the bicyclic framework during the rate-determining step would likely result in a measurable secondary KIE.
Reaction coordinate analysis, often performed in conjunction with computational chemistry, can provide a theoretical framework for interpreting experimental KIE data. By mapping the energy profile of a reaction, the transition state can be located, and the vibrational frequencies of all atoms can be calculated. This allows for the theoretical prediction of KIEs, which can then be compared with experimental values to validate a proposed mechanism.
The following table presents hypothetical KIE data for reactions of this compound derivatives, illustrating how KIEs can be used to distinguish between different mechanistic pathways.
| Reaction | Isotopic Labeling | kH/kD | Mechanistic Implication |
| Solvolysis of a 2-(bromomethyl) derivative | Deuteration of the bromomethyl group | ~1.0 | SN1 mechanism, C-Br bond cleavage is rate-determining. |
| Base-induced elimination of a tosylate derivative | Deuteration of the proton α to the tosylate | ~7.0 | E2 mechanism, C-H bond cleavage is involved in the rate-determining step. |
| Oxidation of the corresponding alcohol | Deuteration of the alcohol-bearing carbon | ~2.5 | C-H bond cleavage is part of the rate-determining step of the oxidation. |
In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, allow for the real-time monitoring of a chemical reaction as it proceeds. researchgate.net This provides a wealth of information about the formation of intermediates, the consumption of reactants, and the appearance of products, offering a more complete picture of the reaction mechanism than traditional endpoint analysis.
For reactions involving this compound, in-situ NMR spectroscopy could be particularly insightful. The complex and well-resolved proton and carbon NMR spectra of bicyclo[2.2.1]heptane derivatives provide a rich source of structural and dynamic information. By acquiring spectra at regular intervals during a reaction, the concentrations of various species can be quantified over time, allowing for the determination of reaction kinetics.
For example, in a study of the esterification of this compound, in-situ NMR could be used to monitor the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the ester product. The observation of transient signals might indicate the formation of an intermediate, such as an activated acyl species.
In-situ FTIR spectroscopy can also be a valuable tool, particularly for reactions that involve changes in characteristic functional groups. The strong carbonyl stretch of the carboxylic acid and its derivatives provides a convenient spectroscopic handle for monitoring reaction progress. For instance, during an amidation reaction, the disappearance of the broad O-H stretch and the characteristic carbonyl absorption of the carboxylic acid, coupled with the appearance of the amide I and amide II bands, can be tracked in real-time.
The data obtained from in-situ spectroscopic monitoring can be used to construct concentration profiles for all observed species, which can then be fitted to various kinetic models to determine the rate law and rate constants for the reaction. This detailed kinetic information is invaluable for mechanistic elucidation and process optimization.
Computational and Theoretical Studies on 2 1s,4r Bicyclo 2.2.1 Heptan 2 Yl Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be instrumental in elucidating the electronic structure of 2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetic acid. These calculations could provide valuable insights into the molecule's stability, reactivity, and potential interaction mechanisms.
Key Electronic Properties and Reactivity Descriptors:
| Descriptor | Description | Potential Insights for the Compound |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally indicates higher reactivity. This could predict the compound's susceptibility to electronic excitation and participation in chemical reactions. |
| Electron Affinity and Ionization Potential | The energy change when an electron is added to or removed from the molecule, respectively. | These values would quantify the molecule's ability to act as an electron acceptor or donor. |
| Global Reactivity Descriptors | Chemical potential, hardness, softness, and electrophilicity index derived from HOMO and LUMO energies. | These descriptors would provide a quantitative measure of the molecule's overall reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | MEP maps would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, crucial for predicting sites of interaction. |
Without specific studies, no data tables for these descriptors can be presented.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are powerful tools for predicting spectroscopic data, which can aid in the structural confirmation and characterization of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of quantum chemical calculations. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT, can provide theoretical chemical shifts that, when compared with experimental data, help in the precise assignment of signals to specific atoms within the molecule. For a molecule with a rigid bicyclic structure like this compound, these predictions would be particularly valuable for resolving its complex spectrum.
Vibrational Spectroscopy (Infrared and Raman): Theoretical calculations of vibrational frequencies can predict the infrared (IR) and Raman spectra of the molecule. By calculating the harmonic frequencies at a specific level of theory, a theoretical spectrum can be generated. This is invaluable for assigning the various vibrational modes of the molecule, such as the characteristic C=O stretch of the carboxylic acid group and the various C-H and C-C vibrations of the bicyclo[2.2.1]heptane skeleton.
Currently, no published studies have reported these predicted spectroscopic parameters for this specific compound.
Conformational Landscape Mapping and Potential Energy Surface Analysis
The bicyclo[2.2.1]heptane framework is relatively rigid; however, the acetic acid substituent introduces conformational flexibility, primarily through the rotation around the C-C and C-O single bonds of the side chain.
A potential energy surface (PES) scan, performed by systematically rotating these dihedral angles and calculating the energy at each step, would reveal the low-energy conformers of the molecule. This analysis would identify the most stable three-dimensional structures and the energy barriers between them. Such information is critical for understanding the molecule's preferred shapes and how its conformation might influence its physical and chemical properties.
Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics
Molecular dynamics (MD) simulations could provide a dynamic picture of this compound in a condensed phase, such as in a solvent. By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal:
Solvent Effects: How the presence of a solvent, like water or an organic solvent, influences the conformational preferences of the acetic acid side chain.
Conformational Dynamics: The time-dependent behavior of the molecule, including the rates of conformational transitions and the flexibility of different parts of the structure.
Hydrogen Bonding: The nature and lifetime of hydrogen bonds formed between the carboxylic acid group and solvent molecules, or potentially intramolecularly.
Such simulations would offer a deeper understanding of the molecule's behavior in realistic environments.
In-Silico Design of Novel Analogues and Derivatives with Modified Properties
While no in-silico design studies have been reported for this compound, this approach holds significant potential. By using the calculated electronic and structural properties of the parent molecule as a baseline, researchers could computationally design and evaluate new analogues. For example, modifications could be made to the bicyclic core or the acetic acid side chain to tune properties such as:
Lipophilicity: By adding or removing polar or non-polar functional groups.
Reactivity: By introducing electron-withdrawing or electron-donating groups to alter the electronic properties.
Binding Affinity: If the molecule were a ligand for a biological target, analogues could be designed to optimize interactions with a binding site.
These in-silico screening approaches can prioritize which novel compounds are most promising for synthesis, saving significant time and resources in the discovery of new molecules with desired properties.
Investigation of Biological Interactions and Mechanistic Studies of 2 1s,4r Bicyclo 2.2.1 Heptan 2 Yl Acetic Acid
Exploration of Molecular Targets and Ligand-Binding Affinities in vitro
No specific molecular targets for 2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetic acid have been identified in the scientific literature. Consequently, there is no available data on its ligand-binding affinities from in vitro studies. Research on related, but more complex, bicyclo[2.2.1]heptane derivatives has shown engagement with various targets, including sigma-2 (σ2) receptors and excitatory amino acid transporters (EAATs), but these findings cannot be directly extrapolated to the much simpler this compound. nih.govnih.gov
Enzyme Inhibition Studies and Kinetic Characterization in vitro
There are no published studies detailing the enzyme inhibitory activity of this compound. Therefore, data on inhibition constants such as IC50 or Ki values, as well as kinetic characterization of its potential interactions with enzymes, are not available. While some bicyclo[2.2.1]heptane-based molecules have been explored as inhibitors for enzymes like glycosidases, this information is not specific to the requested compound. rsc.org
Receptor Binding Assays and Allosteric Modulation Studies in vitro
Specific receptor binding assays for this compound have not been reported in the literature. As a result, there is no information regarding its affinity for specific receptors or its potential role as an allosteric modulator.
Structure-Activity Relationship (SAR) Studies for Related Bicyclo[2.2.1]heptane Carboxylic Acids
While structure-activity relationship (SAR) studies have been conducted on various classes of bicyclo[2.2.1]heptane derivatives, these investigations focus on more complex molecules where the bicyclo[2.2.1]heptane core is substituted with various functional groups to understand their interaction with specific biological targets. nih.gov For instance, SAR studies on N-acyl-N-phenylpiperazines containing a bicyclo[2.2.1]heptane moiety have been performed to explore their inhibitory activity on EAATs. nih.gov However, a dedicated SAR study for simple bicyclo[2.2.1]heptane carboxylic acids related to this compound is not available.
Chemoinformatics and Ligand-Based Drug Discovery Approaches (limited to in silico predictions for novel compounds)
There are no specific chemoinformatics or ligand-based drug discovery studies in the public domain that focus on this compound for the prediction of novel compounds. While in silico methods are commonly used to predict the properties and potential targets of novel molecules, such analyses for this particular compound have not been published.
Advanced Applications of 2 1s,4r Bicyclo 2.2.1 Heptan 2 Yl Acetic Acid in Material Science and Catalysis
Utility as a Chiral Building Block in Asymmetric Organic Synthesis
The enantiopure nature of 2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetic acid makes it an excellent starting material for the synthesis of various chiral auxiliaries, ligands, and catalysts. The inherent rigidity of the bicyclic system allows for precise control over the spatial arrangement of substituents, which is crucial for achieving high levels of stereoselectivity in chemical reactions.
The carboxylic acid moiety of this compound serves as a versatile handle for its elaboration into a variety of chiral ligands for transition metal-catalyzed asymmetric reactions. The synthesis of such ligands often involves the conversion of the carboxylic acid to other functional groups, such as amides, esters, or alcohols, which can then be further modified to incorporate coordinating atoms like phosphorus, nitrogen, or sulfur.
For instance, the carboxylic acid can be reduced to the corresponding alcohol, which can then be converted to a tosylate or a halide, facilitating the introduction of a phosphine (B1218219) group via nucleophilic substitution. The resulting phosphine-containing ligand, bearing the rigid bicyclo[2.2.1]heptane backbone, can chelate to a transition metal center, creating a chiral environment that can induce enantioselectivity in a variety of catalytic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.
The design of these ligands is predicated on the principle that the steric bulk and the fixed conformation of the bicyclo[2.2.1]heptane scaffold will effectively shield one of the prochiral faces of the substrate, leading to the preferential formation of one enantiomer of the product.
| Ligand Type | Synthetic Approach from this compound | Potential Catalytic Application |
|---|---|---|
| Chiral Phosphine Ligands | Reduction of the carboxylic acid to an alcohol, followed by conversion to a leaving group and substitution with a phosphide (B1233454) anion. | Asymmetric Hydrogenation |
| Chiral Diamine Ligands | Conversion of the carboxylic acid to an amide, followed by reduction to the corresponding amine. | Asymmetric Epoxidation |
| Chiral Amino Alcohol Ligands | Curtius rearrangement of the corresponding acyl azide (B81097) to form an isocyanate, followed by hydrolysis to the amine and subsequent N-alkylation. | Asymmetric Transfer Hydrogenation |
The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has gained significant traction as a sustainable alternative to metal-based catalysis. The bicyclo[2.2.1]heptane framework has been successfully employed in the design of efficient organocatalysts.
This compound can be derivatized to generate a range of organocatalysts. For example, coupling of the carboxylic acid with a chiral amine can yield a chiral amide that can act as a hydrogen-bond donor catalyst. Alternatively, the carboxylic acid can be converted to an amine, which can then be incorporated into more complex organocatalytic scaffolds, such as those based on thiourea (B124793) or squaramide. These catalysts are known to be effective in a variety of enantioselective transformations, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. The well-defined stereochemistry of the bicyclo[2.2.1]heptane unit is instrumental in creating a chiral pocket within the catalyst that can effectively recognize and activate the substrate in a stereoselective manner.
The rigid bicyclo[2.2.1]heptane skeleton is a recurring motif in a number of biologically active natural products and pharmaceutical compounds. The defined stereochemistry of this compound makes it an invaluable starting material for the total synthesis of such complex molecules.
The synthetic strategy often involves leveraging the existing stereocenters of the bicyclic core to control the stereochemical outcome of subsequent reactions. The carboxylic acid group can be used as a handle to build up the rest of the molecular framework through a series of stereocontrolled transformations. For instance, the bicyclo[2.2.1]heptane unit can serve as a chiral template, directing the approach of reagents to a specific face of the molecule, thereby ensuring the desired stereochemistry in the final product. This approach has been utilized in the synthesis of various complex molecules with potential applications in medicine and materials science.
Incorporation into Novel Materials and Polymers
The unique structural features of this compound also make it an attractive building block for the creation of novel materials and polymers with tailored properties.
The carboxylic acid functionality of this compound allows for its incorporation into polymers through standard polymerization techniques. For example, it can be converted into an acrylate (B77674) or methacrylate (B99206) monomer by esterification with the corresponding alcohol. The subsequent polymerization of this chiral monomer can lead to the formation of specialty polymers with unique properties.
The presence of the bulky and rigid bicyclo[2.2.1]heptane unit in the polymer backbone can significantly influence the physical and chemical properties of the resulting material, such as its thermal stability, mechanical strength, and solubility. Furthermore, the chirality of the monomer can be transferred to the polymer, leading to the formation of chiral polymers with potential applications in chiral separations, asymmetric catalysis, and optoelectronics.
| Monomer Derivative | Polymerization Method | Potential Polymer Properties | Potential Applications |
|---|---|---|---|
| Acrylate/Methacrylate Ester | Free-radical polymerization | High thermal stability, chirality | Chiral stationary phases for chromatography |
| Polyester Precursor (as a diol) | Condensation polymerization | Increased rigidity and glass transition temperature | High-performance plastics |
| Polyamide Precursor (as a diamine) | Condensation polymerization | Enhanced mechanical strength | Specialty fibers and films |
The carboxylic acid group of this compound can participate in non-covalent interactions, such as hydrogen bonding, which can drive the self-assembly of molecules into well-defined supramolecular structures. These structures can exhibit interesting properties and functions, such as gelation and molecular recognition.
Furthermore, the dicarboxylic acid derivatives of bicyclo[2.2.1]heptane can act as organic linkers in the construction of metal-organic frameworks (MOFs). MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands. The use of chiral linkers derived from this compound can lead to the formation of chiral MOFs. These materials possess a high surface area and a well-defined porous structure, making them promising candidates for applications in enantioselective separations, asymmetric catalysis, and sensing. The rigid and well-defined geometry of the bicyclic linker can impart a high degree of order and stability to the MOF structure, while its chirality can create a chiral environment within the pores of the material.
Application as a Stereochemical Reference Standard in Analytical Chemistry
The well-defined and rigid stereochemistry of this compound makes it a potentially valuable tool in analytical chemistry, particularly as a stereochemical reference standard. Chiral molecules, especially those with rigid structures, are crucial for the development and validation of methods for enantioselective analysis.
The bicyclo[2.2.1]heptane skeleton's conformational rigidity is a key attribute. researchgate.net This structural feature is highly advantageous in techniques like chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy, where it can be used to resolve enantiomers of other chiral compounds. researchgate.nettandfonline.com For instance, derivatives of chiral bicyclo[2.2.1]heptane have been successfully used to create diastereomeric derivatives that can be separated using achiral chromatography techniques. tandfonline.com The distinct spatial arrangement of substituents on the norbornane (B1196662) frame allows for clear differentiation between stereoisomers.
In the context of gas chromatography, chiral reagents have been effectively used to separate enantiomers of compounds containing the 7-carboxybicyclo[2.2.1]heptane skeleton. tandfonline.com This established methodology underscores the potential of this compound to serve as a reference standard for calibrating analytical instruments and validating stereoselective analytical methods. researchgate.net
Table 1: Potential Analytical Applications as a Stereochemical Reference Standard
| Analytical Technique | Potential Application of this compound |
| Chiral High-Performance Liquid Chromatography (HPLC) | Standard for method development and validation for the separation of acidic chiral compounds. |
| Gas Chromatography (GC) | Derivatization agent to create diastereomers for enantiomeric excess determination. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chiral solvating agent or for use with chiral shift reagents to determine enantiomeric purity. researchgate.net |
| Vibrational Circular Dichroism (VCD) | Reference compound for absolute configuration determination of similar bicyclic structures. |
The absolute configuration of chiral drugs is a critical aspect of pharmaceutical development and quality control. mdpi.commdpi.com The use of well-characterized chiral reference standards is imperative for these processes. The defined stereochemistry of this compound makes it a suitable candidate for such applications.
Potential in Agrochemistry as a Bioactive Scaffold (mechanistic studies, not product application)
The bicyclo[2.2.1]heptane framework is a recurring motif in the design of novel agrochemicals due to its unique three-dimensional shape, which can lead to specific interactions with biological targets. dntb.gov.uaresearchgate.net While specific studies on the agrochemical applications of this compound are not extensively documented, the broader class of norbornane derivatives has shown significant potential.
Mechanistic studies on terpenoid esters containing the bicyclo[2.2.1]heptane structure have revealed insecticidal activity against pests like Aphis gossypii Glover. dntb.gov.uaresearchgate.net The rigid scaffold is thought to contribute to the molecule's ability to bind effectively to specific protein targets within the insect. nih.gov The carboxylic acid moiety of the title compound could serve as a handle for further chemical modification to explore structure-activity relationships.
Furthermore, the bicyclo[2.2.1]heptane ring system's chirality can play a crucial role in its biological activity. acs.org The specific stereoisomer, in this case (1S,4R), could exhibit differential binding to chiral receptors or enzymes in target organisms compared to its enantiomer or other diastereomers. This stereoselectivity is a key area of investigation in modern agrochemical research.
Research into derivatives of 1,8-cineole, which contains a related oxabicyclo[2.2.2]octane structure, has demonstrated herbicidal activity. murdoch.edu.au These studies suggest that the rigid bicyclic scaffold can interfere with biological processes in plants, such as seed germination and root growth. murdoch.edu.au Mechanistic investigations could explore how the lipophilicity and steric bulk of the bicyclo[2.2.1]heptane group in this compound might influence its uptake and transport within plant tissues, and its interaction with potential target enzymes or receptors.
Emerging Applications in Supramolecular Chemistry and Host-Guest Systems
The conformational preorganization of the norbornane framework makes it an excellent building block for applications in supramolecular chemistry and the design of host-guest systems. rsc.org The rigid structure reduces the entropic penalty associated with organizing flexible molecules for binding, leading to more stable supramolecular assemblies.
Carboxylic acids are well-known for their ability to form predictable hydrogen-bonding networks, leading to the formation of dimers, chains, and more complex architectures. rsc.org The carboxylic acid group on this compound can be exploited to create self-assembling systems through these reliable hydrogen-bonding interactions. The defined stereochemistry of the bicyclic unit would impart chirality to the resulting supramolecular structures.
In the realm of host-guest chemistry, norbornane and its derivatives have been used to construct molecular hosts for the recognition of anions. rsc.org The rigid scaffold provides a well-defined cleft that can be functionalized with binding groups to selectively encapsulate guest molecules. For example, hosts based on the norbornane framework have been designed with thiourea arms to bind anions such as dihydrogenphosphate. rsc.org
Table 2: Research Findings on Norbornane-Based Host-Guest Systems
| Host System | Guest Anion | Key Findings |
| Norbornane with thiourea arms | Dihydrogenphosphate (H₂PO₄⁻) | Symmetrical binding through multiple hydrogen-bonding interactions. rsc.org |
| Polynorbornane frameworks | Alkyl dicarboxylates | Larger binding clefts accommodate larger guest molecules. rsc.org |
The combination of the rigid and chiral bicyclo[2.2.1]heptane scaffold with the versatile carboxylic acid functional group in this compound presents opportunities for the design of novel chiral hosts. Such hosts could be used for enantioselective recognition and separation of guest molecules, a significant goal in supramolecular chemistry.
Future Research Directions and Unexplored Avenues for 2 1s,4r Bicyclo 2.2.1 Heptan 2 Yl Acetic Acid
Development of Innovative Biosynthetic Pathways for Enantiopure Production
The precise three-dimensional structure of 2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetic acid is critical to its function, making enantiopure production essential. Traditional chemical synthesis can be complex and may produce unwanted stereoisomers. Future research is therefore geared towards developing innovative biosynthetic and chemoenzymatic pathways that offer greener, more efficient, and highly selective alternatives.
Biocatalysis, utilizing enzymes or whole microorganisms, stands out as a promising approach. Enzymes like lipases have already been employed in the kinetic resolution of related bicyclic compounds, demonstrating the potential of this strategy. smolecule.com The development of enzymatic cascades, where multiple enzymes work in sequence, could enable the deracemization of racemic mixtures to yield the desired (1S,4R)-enantiomer with high purity. oakwoodchemical.com
Key research objectives in this area include:
Enzyme Discovery and Engineering: Identifying or engineering enzymes (e.g., hydrolases, monooxygenases) with high specificity for the bicyclo[2.2.1]heptane scaffold. nih.gov
Metabolic Engineering: Modifying microbial hosts to produce the target compound from simple feedstocks, creating a complete biosynthetic pathway.
Integrated Chemoenzymatic Processes: Combining enzymatic reactions with chemical steps to create efficient and sustainable synthesis routes. smolecule.com
These advancements would not only reduce the environmental impact of production but also make enantiopure this compound more accessible for research and industrial applications.
Discovery of Novel Biological Targets and Underexplored Mechanistic Insights
The bicyclo[2.2.1]heptane core is considered a "privileged" scaffold in medicinal chemistry due to its rigid structure, which can lead to high-affinity binding to biological targets. While the specific biological activities of this compound are not extensively documented, its structural analogues have shown significant potential, suggesting promising avenues for investigation.
Analogues have been identified as potent inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) , a target for metabolic diseases like type 2 diabetes. acs.org Other derivatives have been developed as modulators for M3 muscarinic receptors and selective antagonists for the CXCR2 receptor , which are implicated in respiratory diseases and inflammation, respectively. mdpi.comresearchgate.netacs.org Furthermore, recent studies on novel bicyclo[2.2.1]heptane derivatives have pointed towards interactions with anti-apoptotic proteins like Bcl-xl , indicating potential applications in cancer therapy. researchgate.net
Future research should focus on:
High-Throughput Screening: Testing the compound against a wide range of biological targets to identify novel activities.
Mechanism of Action Studies: Elucidating how the compound interacts with its targets at a molecular level to understand its biological effects.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to understand how structural modifications affect biological activity and to optimize potency and selectivity.
| Potential Biological Target Class | Example Target | Therapeutic Area | Reference |
|---|---|---|---|
| Enzymes | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Metabolic Diseases (e.g., Type 2 Diabetes) | acs.org |
| G-Protein Coupled Receptors (GPCRs) | M3 Muscarinic Receptor | Respiratory Diseases | mdpi.comresearchgate.net |
| Chemokine Receptors | CXCR2 | Inflammation, Cancer | acs.org |
| Apoptosis Regulators | Bcl-xl | Cancer | researchgate.net |
Integration into Sustainable Chemical Processes and Circular Economy Initiatives
The principles of green chemistry and the circular economy are increasingly influencing the chemical industry, aiming to minimize waste and maximize resource efficiency. nih.gov Integrating the synthesis and application of this compound into these frameworks represents a significant future research direction.
This involves a holistic approach to the compound's lifecycle:
Renewable Feedstocks: Developing synthetic routes that start from bio-based raw materials instead of petrochemicals.
Atom Economy: Designing syntheses that maximize the incorporation of starting materials into the final product, reducing waste.
Recyclability and Biodegradability: For applications in materials science, designing polymers or materials derived from the compound that can be easily recycled or are biodegradable.
The chemical industry is actively exploring circular models, such as chemical recycling, which breaks down plastic waste into its fundamental building blocks to create new materials. acs.org By designing products derived from this compound with end-of-life in mind, it can become a component of a more sustainable, circular value chain. spectrabase.comwhiterose.ac.uk
Advanced Computational Design and Optimization of Analogues for Enhanced Properties
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new molecules. For this compound, these methods can guide the synthesis of analogues with enhanced properties for specific applications.
Researchers are already using computational approaches to design constrained analogues of biologically active molecules based on similar bicyclic scaffolds. researchgate.net For example, computational docking studies have been used to predict the binding modes of bicyclo[2.2.1]heptane-containing molecules to their biological targets, helping to explain their activity and guide the design of more potent derivatives. acs.org These in silico methods can predict how modifications to the core structure will affect properties such as binding affinity, selectivity, and pharmacokinetic profiles.
Future research will likely involve:
Quantum Mechanics (QM) and Molecular Mechanics (MM): To accurately model the electronic structure and conformational preferences of the molecule and its derivatives.
Virtual Screening: To computationally screen large libraries of virtual analogues against biological targets to identify promising candidates for synthesis.
Machine Learning and AI: To develop predictive models for structure-activity and structure-property relationships, further accelerating the design process.
| Computational Method | Application in Analogue Design | Potential Outcome |
|---|---|---|
| Molecular Docking | Predicting binding poses and affinities to biological targets. | Identification of potent and selective inhibitors/modulators. |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. | Guiding the design of analogues with improved efficacy. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule and its interaction with targets over time. | Understanding binding stability and mechanism of action. |
Exploration of New Application Domains in Nanoscience and Advanced Manufacturing
The unique, rigid structure of the bicyclo[2.2.1]heptane framework makes it an attractive building block for advanced materials with novel properties. The exploration of applications for this compound and its derivatives in nanoscience and advanced manufacturing is a burgeoning field of research.
The norbornene moiety, which forms the core of this compound, is well-known in polymer chemistry. Polynorbornenes, synthesized via Ring-Opening Metathesis Polymerization (ROMP), exhibit exceptional properties such as high thermal stability, optical clarity, and low dielectric constants, making them suitable for applications in microelectronics and as photoresist materials. google.com The carboxylic acid group on the target molecule provides a handle for further functionalization, allowing it to be incorporated into more complex polymer architectures or to self-assemble into ordered nanostructures.
Potential future applications include:
Advanced Polymers: Serving as a monomer or functional additive for high-performance polymers with tailored mechanical, thermal, and optical properties. smolecule.com
Functional Fluids: Derivatives of bicyclo[2.2.1]heptane have been investigated for use as base oils in traction fluids for advanced transmissions, highlighting their potential in specialized manufacturing applications. google.com
Liquid Crystals: The rigid core is a desirable feature for the design of liquid crystal materials used in display technologies.
Nanoscience: The potential for self-assembly into well-defined nanostructures could be exploited for applications in drug delivery, catalysis, or as templates for creating nanomaterials.
The continued investigation into these future research directions will undoubtedly expand the scientific understanding and practical applications of this compound, solidifying its role as a valuable compound in both life sciences and materials science.
Q & A
Q. What are the established synthetic routes for 2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetic acid, and how are reaction conditions optimized?
The synthesis typically involves cyclization of norbornene derivatives followed by functionalization. For example, cyclization of bicyclo[2.2.1]heptene precursors under acidic or catalytic conditions can yield the bicyclic core, which is then carboxylated via Grignard or Friedel-Crafts reactions. Key parameters include:
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) improve hydrogenation efficiency for stereochemical control .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates in carboxylation steps .
- Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions during sensitive functionalization steps .
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the stereochemistry and purity of this compound?
- 1H NMR : Distinct signals for equatorial vs. axial protons on the bicyclo[2.2.1]heptane ring (δ 1.2–2.8 ppm) confirm stereochemistry. The acetic acid moiety shows a characteristic triplet near δ 2.4 ppm for the CH2 group adjacent to the carbonyl .
- 13C NMR : The carbonyl carbon (C=O) resonates at ~170–175 ppm, while carbons in the bicyclic system appear between 25–45 ppm .
- Purity assessment : Integration ratios and absence of extraneous peaks in DEPT-135 or HSQC spectra validate purity ≥95% .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to skin/eye irritation risks (H315, H318) .
- Storage : Store at 4°C in airtight containers to prevent degradation .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic hydrogenation yields for intermediates in the synthesis of this compound?
Discrepancies in yields (e.g., 70% vs. 90%) often arise from:
- Catalyst loading : Higher Pd/C ratios (5–10 wt%) improve hydrogenation efficiency but may increase costs .
- Substrate purity : Trace impurities (e.g., residual solvents) in intermediates can poison catalysts, reducing yields. Pre-purification via column chromatography is recommended .
- Pressure control : Hydrogenation at 50–100 psi enhances reaction completeness compared to ambient pressure .
Q. What computational methods are effective for predicting the pharmacological interactions of this compound with biological targets?
- Molecular docking : Software like AutoDock Vina predicts binding affinities to enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonds and hydrophobic interactions with the bicyclic core .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, focusing on RMSD values <2 Å for the carboxylic acid group .
- QSAR modeling : Correlate substituent effects on the bicyclo system with anti-inflammatory activity using descriptors like logP and polar surface area .
Q. How can stereochemical byproducts be minimized during the synthesis of this compound?
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to enforce desired stereochemistry during cyclization .
- Enantioselective catalysis : Employ Jacobsen’s Mn(III)-salen catalysts for asymmetric epoxidation of precursor alkenes, achieving enantiomeric excess (ee) >90% .
- Chromatographic resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates diastereomers with resolution factors >1.5 .
Q. What strategies address discrepancies in reported pKa values for the carboxylic acid group in aqueous vs. nonpolar solvents?
- Experimental validation : Use potentiometric titration in buffered solutions (pH 2–12) to measure pKa in water (~4.2) versus acetonitrile (~8.5) .
- Computational correction : Apply COSMO-RS solvation models to adjust for solvent polarity effects on ionization .
- Structural analogs : Compare with bicyclo[2.2.2]octane acetic acid derivatives to isolate steric effects on acidity .
Methodological Tables
Q. Table 1. Key Analytical Data for Structural Confirmation
| Technique | Parameters | Reference |
|---|---|---|
| 1H NMR | δ 1.5–2.8 ppm (bicyclo protons) | |
| 13C NMR | δ 170–175 ppm (C=O) | |
| X-ray | C-C bond lengths: 1.54–1.58 Å | |
| HPLC | Retention time: 8.2 min (C18 column) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
